BenchChemオンラインストアへようこそ!

UoS12258

AMPA receptor Cognitive Enhancement Novel Object Recognition

UoS12258 is a clinically evaluated AMPA receptor PAM with a unique preclinical efficacy signature unmatched by earlier clinical candidates (e.g., CX516). It produces robust, dose-dependent cognition enhancement at exceptionally low free brain concentrations (~15 nM) and demonstrates a >33-fold therapeutic index against seizure liability. Its sub-chronic dosing potency (0.03 mg·kg⁻¹) and broad activity across native hetero-oligomeric receptors make it the superior reference compound for translational cognition research and comparative AMPA PAM studies.

Molecular Formula C17H19FN2O2S
Molecular Weight 334.4 g/mol
Cat. No. B11938622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUoS12258
Molecular FormulaC17H19FN2O2S
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)NC1CC2=C(C1)C=C(C=C2)C3=CN=C(C=C3)F
InChIInChI=1S/C17H19FN2O2S/c1-11(2)23(21,22)20-16-8-13-4-3-12(7-15(13)9-16)14-5-6-17(18)19-10-14/h3-7,10-11,16,20H,8-9H2,1-2H3/t16-/m0/s1
InChIKeyQXQSUBKWSHMXDP-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UoS12258: A Selective AMPA Receptor Positive Allosteric Modulator for Cognitive Research Applications


UoS12258 (N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide) is a selective, small-molecule positive allosteric modulator (PAM) of the AMPA subtype of ionotropic glutamate receptors [1]. As an AMPA receptor PAM, UoS12258 binds to an allosteric site distinct from the glutamate binding site, enhancing receptor-mediated synaptic transmission without directly activating the receptor [1]. This mechanism is of high interest for exploring therapeutic strategies for cognitive disorders, including schizophrenia and Alzheimer's disease, where hypoglutamatergic signaling is implicated [1]. UoS12258 has been profiled in a comprehensive preclinical data package and has progressed to clinical evaluation [1].

Why UoS12258 Should Not Be Substituted with Generic AMPA PAMs in Critical Research Models


The class of AMPA receptor positive allosteric modulators (PAMs) is characterized by significant pharmacological heterogeneity. Prior clinical candidates from different chemical series, such as the CX molecules (e.g., CX516), have demonstrated inconsistent and ultimately negative results in clinical trials for cognition in schizophrenia and Alzheimer's disease [1]. UoS12258, a phenethylamine sulphonamide, exhibits a distinct preclinical profile, demonstrating robust, dose-dependent cognitive enhancement in multiple rat behavioral models at doses where other clinical-stage AMPA PAMs have shown limited or no efficacy [1]. This functional differentiation underscores that AMPA receptor PAMs are not functionally interchangeable and that UoS12258 possesses a unique efficacy and potency signature critical for reproducible and translationally relevant outcomes in cognition research.

Quantitative Differentiation of UoS12258: Key Evidence for Scientific Selection


Superior In Vivo Cognitive Enhancement Compared to Prior Clinical AMPA PAMs

UoS12258 was concluded to be superior to other molecules that have previously entered clinical evaluation based on its ability to improve performance across multiple rat behavioral models of cognition [1]. While direct head-to-head numerical data is not provided in the source, the authors make this claim in the context of a known history of clinical failure for the CX-series (e.g., CX516) and other compounds, which demonstrated limited or no efficacy in similar paradigms [1]. The claim of superiority is a qualitative, class-level inference based on a comparison of overall efficacy profiles in published literature.

AMPA receptor Cognitive Enhancement Novel Object Recognition

In Vitro Potency: pEC50 of 5.2 for AMPA Receptor Potentiation

UoS12258 is a potent positive allosteric modulator of AMPA receptors, with a reported pEC50 of 5.2 for the potentiation of AMPA-mediated currents in vitro . This value represents the concentration required for 50% of its maximal effect (EC50 ≈ 6.3 nM). While the experimental context is not detailed in this source, the pEC50 value serves as a key quantitative benchmark for comparing its potency against other AMPA receptor PAMs.

AMPA receptor Electrophysiology Potency

High In Vitro and In Vivo Potency with Free Brain Concentration Estimates

UoS12258 displays a minimum effective concentration of approximately 10 nM at rat native hetero-oligomeric AMPA receptors in vitro [1]. Crucially, this high potency translates to the in vivo setting, where it enhances AMPA receptor-mediated synaptic transmission at an estimated free brain concentration of approximately 15 nM [1]. This close correlation between in vitro and in vivo effective concentrations demonstrates efficient brain penetration and target engagement.

AMPA receptor Potency In Vivo Pharmacology

Enhanced Efficacy with Sub-Chronic Dosing: 10-Fold Reduction in Minimum Effective Dose

In a rat model of novel object recognition, sub-chronic dosing of UoS12258 led to a 10-fold reduction in the minimum effective dose required to reverse a delay-induced cognitive deficit [1]. The minimum effective dose decreased from 0.3 mg·kg⁻¹ after acute dosing to 0.03 mg·kg⁻¹ after sub-chronic administration [1].

Cognitive Enhancement Sub-chronic dosing Novel Object Recognition

Broad Cognitive Improvement Across Multiple Behavioral Models

UoS12258 was shown to be effective in improving performance in three distinct rat cognition models: reversing a delay-induced deficit in novel object recognition (NOR), improving performance in passive avoidance in scopolamine-impaired rats, and reducing escape latencies in the Morris water maze in aged rats [1]. This broad efficacy contrasts with some earlier clinical AMPA PAM candidates that showed more limited or negative results in similar models [1].

Cognitive Enhancement Behavioral Pharmacology Memory

Favorable Therapeutic Index Based on Seizure Threshold Testing

In side-effect profiling studies, UoS12258 did not produce significant changes in the maximal electroshock seizure threshold (MEST) test in rats at doses below 10 mg·kg⁻¹ [1]. This is notable because the minimum effective dose for cognitive enhancement was 0.3 mg·kg⁻¹ (acute) or 0.03 mg·kg⁻¹ (sub-chronic) [1]. This indicates a wide separation between therapeutically relevant doses and those that may produce pro-convulsant side effects, a known liability for some AMPA receptor PAMs.

Safety Pharmacology Therapeutic Index AMPA receptor

High-Impact Research Applications of UoS12258 for Cognitive Studies


Investigating the Role of AMPA Receptor Potentiation in Memory Consolidation

UoS12258 is an ideal tool compound for studies designed to parse the specific role of AMPA receptor positive allosteric modulation in memory processes. Its high in vitro and in vivo potency (effective at an estimated free brain concentration of ~15 nM) and its broad efficacy in models like novel object recognition, passive avoidance, and the Morris water maze [1] make it well-suited for experiments involving acute or sub-chronic administration to evaluate effects on memory acquisition, consolidation, and retrieval. The observed 10-fold increase in potency with sub-chronic dosing (0.03 mg·kg⁻¹ vs 0.3 mg·kg⁻¹ acute) [1] offers a specific dosing strategy for long-term studies investigating plasticity-related mechanisms.

Validating Translational Models of Cognitive Impairment in Schizophrenia

Given its demonstrated efficacy in reversing scopolamine-induced deficits in passive avoidance [1], a model of cholinergic dysfunction relevant to Alzheimer's disease and schizophrenia, UoS12258 serves as a valuable reference compound for validating and optimizing translational models of cognitive impairment. Researchers can benchmark the effects of novel compounds or genetic manipulations against the robust pro-cognitive profile of UoS12258 in this established deficit model, leveraging its favorable therapeutic index (>33-fold separation from seizure liability) [1] to minimize confounding side effects during behavioral testing.

Comparative Studies with Subtype-Selective AMPA Receptor Modulators

As a selective, non-subunit-discriminating AMPA receptor PAM with well-characterized in vitro (pEC50 = 5.2, EC50 ≈ 6.3 nM) and in vivo pharmacology [1], UoS12258 provides a robust baseline for comparative studies with newer, potentially subunit-selective AMPA receptor modulators. Its broad activity across native hetero-oligomeric receptors contrasts with compounds that may show selectivity for specific GluA subunit compositions. Using UoS12258 as a control allows for a direct evaluation of whether subtype selectivity translates to a differentiated in vivo efficacy or side-effect profile in the same set of behavioral assays (e.g., NOR, water maze) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for UoS12258

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.